

# An In-depth Technical Guide to N-((3-(Benzyloxy)phenyl)methyl)methanamine

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## Compound of Interest

Compound Name: *1-(3-(Benzyloxy)phenyl)-N-methylmethanamine*

CAS No.: 214424-24-5

Cat. No.: B183473

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## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-((3-(benzyloxy)phenyl)methyl)methanamine, a secondary amine of significant interest in medicinal chemistry and drug discovery. This document moves beyond a simple recitation of facts, offering insights into its chemical identity, synthesis, properties, and potential applications, grounded in established chemical principles.

## Chemical Identity and Nomenclature

The compound with the CAS Number 214424-24-5 is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

## IUPAC Name Determination

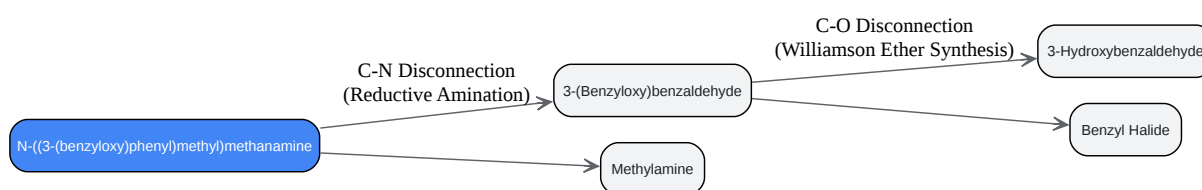
The structure consists of a benzyl group attached to a nitrogen atom, which itself is substituted with a methyl group. The benzyl group is further substituted at the 3-position with a benzyloxy group. Following IUPAC guidelines for naming amines, the largest alkyl group attached to the nitrogen is considered the parent chain. In this case, it is the substituted benzyl group. The methyl group is treated as a substituent on the nitrogen atom.

Therefore, the definitive IUPAC name is N-((3-(benzyloxy)phenyl)methyl)methanamine.

- Parent Hydride: Methane
- Principal Characteristic Group: Amine (methanamine)
- Substituents: A methyl group on the nitrogen atom (N-methyl) and a (3-(benzyloxy)phenyl)methyl group also on the nitrogen.

An alternative, though less preferred, systematic name is N-methyl-1-(3-(benzyloxy)phenyl)methanamine. A common synonym is N-(3-(benzyloxy)benzyl)-N-methylamine.

## Structural Representation



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Caption: Retrosynthetic analysis of the target molecule.

## Step 1: Synthesis of 3-(Benzyloxy)benzaldehyde via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers. [1][2] It proceeds via an S<sub>N</sub>2 reaction between an alkoxide and a primary alkyl halide.

Mechanism: The phenolic hydroxyl group of 3-hydroxybenzaldehyde is deprotonated by a base (e.g., potassium carbonate) to form a more nucleophilic phenoxide. This phenoxide then displaces the halide from benzyl bromide in a classic S<sub>N</sub>2 fashion. The use of a polar aprotic solvent like acetone or DMF facilitates the reaction by solvating the cation of the base, thereby increasing the nucleophilicity of the phenoxide.

## Step 2: Synthesis of N-((3-(Benzyloxy)phenyl)methyl)methanamine via Reductive Amination

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds. [3][4] It involves the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine.

Mechanism: 3-(Benzyloxy)benzaldehyde reacts with methylamine to form an unstable carbinolamine, which then dehydrates to form a Schiff base (imine). The reducing agent, typically a mild hydride donor such as sodium borohydride, then reduces the imine to the final secondary amine. [3] The choice of a mild reducing agent is crucial to avoid the reduction of the starting aldehyde.

## Detailed Experimental Protocol (Adapted)

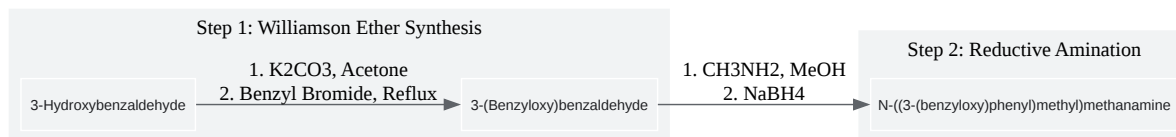
The following protocol is adapted from a similar synthesis of N-methyl-3-(phenoxy)methylbenzylamine and should provide a good starting point for the synthesis of the title compound. [3] Step 1: Synthesis of 3-(Benzyloxy)benzaldehyde

- To a solution of 3-hydroxybenzaldehyde (1.0 eq.) in acetone, add potassium carbonate (1.5 eq.).
- Stir the mixture at room temperature for 30 minutes.
- Add benzyl bromide (1.1 eq.) dropwise to the suspension.
- Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

- Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford 3-(benzyloxy)benzaldehyde.

#### Step 2: Synthesis of N-((3-(Benzyloxy)phenyl)methyl)methanamine

- In a round-bottom flask, dissolve 3-(benzyloxy)benzaldehyde (1.0 eq.) in methanol.
- To the stirred solution, add an aqueous solution of methylamine (40%, 2.0 eq.).
- Stir the reaction mixture at room temperature for 2-4 hours to allow for imine formation.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add sodium borohydride (1.5 eq.) in small portions, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
- Quench the reaction by the slow addition of water.
- Concentrate the mixture under reduced pressure to remove the methanol.
- Extract the aqueous residue with dichloromethane or ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield N-((3-(benzyloxy)phenyl)methyl)methanamine.



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Caption: Synthetic workflow for the target molecule.

## Physicochemical and Spectroscopic Properties

While experimental data for this specific compound is not widely available, we can predict its properties based on its structure and data from similar compounds like N-methylbenzylamine. [5]

Property	Predicted Value	Reference/Method
Molecular Formula	<b>C<sub>15</sub>H<sub>17</sub>NO</b>	-
Molecular Weight	227.30 g/mol	-
Appearance	Likely a colorless to pale yellow oil	Analogy
pKa (Strongest Basic)	~9.5	ChemAxon (for N-methylbenzylamine) [5]
logP	~3.0 - 3.5	ALOGPS/ChemAxon (estimation)
Hydrogen Bond Acceptors	2 (N and O)	-
Hydrogen Bond Donors	1 (N-H)	-

| Rotatable Bonds| 5 | - |

## Characterization

For unambiguous identification, a combination of spectroscopic techniques is essential.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both phenyl rings, a singlet for the benzylic methylene protons adjacent to the ether oxygen, a singlet for the methylene protons between the phenyl ring and the nitrogen, a singlet for the N-methyl protons, and a broad singlet for the N-H proton.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will display distinct signals for all 15 carbon atoms, including the characteristic chemical shifts for the benzylic carbons, the N-methyl carbon, and the aromatic carbons.
- Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (227.30 g/mol). Fragmentation patterns would likely involve cleavage of the benzyl and methyl groups.

## Applications in Drug Development

The benzyloxy moiety is a significant pharmacophore in medicinal chemistry, often introduced to modulate a compound's pharmacokinetic and pharmacodynamic properties. [6][7]

## Monoamine Oxidase (MAO) Inhibition

The benzyloxy group is a key feature in several known monoamine oxidase (MAO) inhibitors. [6][7] MAOs are enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibitors of MAO-B are of particular interest for the treatment of neurodegenerative diseases such as Parkinson's disease. The benzyloxy group can engage in favorable interactions within the active site of the enzyme, contributing to the binding affinity and selectivity of the inhibitor. [6] The structure of N-((3-(benzyloxy)phenyl)methyl)methanamine makes it a potential candidate for investigation as a MAO inhibitor.

## Modulation of Physicochemical Properties

The introduction of a benzyloxy group can increase the lipophilicity of a molecule, which can enhance its ability to cross the blood-brain barrier, a crucial property for drugs targeting the central nervous system. [6] It can also serve as a metabolically stable alternative to a free phenol, preventing rapid glucuronidation or sulfation and thereby extending the compound's half-life.

## Structural Scaffold for Library Synthesis

The synthetic accessibility of N-((3-(benzyloxy)phenyl)methyl)methanamine and the presence of a reactive secondary amine make it an attractive scaffold for the generation of chemical libraries. Further modifications at the nitrogen atom, such as acylation or alkylation, can be readily performed to explore the structure-activity relationships of this chemical class for various biological targets.

## Conclusion

N-((3-(benzyloxy)phenyl)methyl)methanamine is a well-defined chemical entity with a clear synthetic pathway accessible through standard organic chemistry transformations. Its structural features, particularly the benzyloxy pharmacophore, suggest its potential as a valuable building block in drug discovery, most notably in the exploration of novel CNS-active agents such as MAO inhibitors. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize this compound in their scientific endeavors.

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